N-Methoxycyclobutanamine;hydrochloride

medicinal chemistry fragment-based drug discovery building block selection

N-Methoxycyclobutanamine hydrochloride (CAS 2361634-91-3) is a cyclobutylamine derivative featuring an N-methoxy substituent on the nitrogen atom of the cyclobutane ring system. The compound is supplied as the hydrochloride salt with molecular formula C5H12ClNO and molecular weight 137.61 g/mol.

Molecular Formula C5H12ClNO
Molecular Weight 137.61
CAS No. 2361634-91-3
Cat. No. B2781720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methoxycyclobutanamine;hydrochloride
CAS2361634-91-3
Molecular FormulaC5H12ClNO
Molecular Weight137.61
Structural Identifiers
SMILESCONC1CCC1.Cl
InChIInChI=1S/C5H11NO.ClH/c1-7-6-5-3-2-4-5;/h5-6H,2-4H2,1H3;1H
InChIKeyJQEYMFBGJGVXHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Methoxycyclobutanamine hydrochloride (CAS 2361634-91-3) – Core Chemical Identity and Procurement-Relevant Classification


N-Methoxycyclobutanamine hydrochloride (CAS 2361634-91-3) is a cyclobutylamine derivative featuring an N-methoxy substituent on the nitrogen atom of the cyclobutane ring system [1]. The compound is supplied as the hydrochloride salt with molecular formula C5H12ClNO and molecular weight 137.61 g/mol [2]. Unlike C-methoxylated cyclobutanamine isomers, the N-methoxy functionality positions the oxygen atom directly on the amine nitrogen, altering the compound's hydrogen-bonding capacity, basicity, and potential for N–O bond cleavage relative to C-methoxy analogs [1].

Why N-Methoxycyclobutanamine hydrochloride Cannot Be Interchanged with Generic Cyclobutanamine Analogs


The substitution position—N-methoxy versus C-methoxy or unsubstituted cyclobutanamine—fundamentally alters physicochemical properties and synthetic utility. N-Methoxycyclobutanamine contains an N–O bond that serves as a cleavable linkage for amine liberation or as a functional handle for subsequent N-functionalization reactions not available to C-methoxy isomers [1]. Unsubstituted cyclobutylamine hydrochloride (CAS 6291-01-6, melting point 180–183 °C) lacks the methoxy group entirely, offering different basicity and nucleophilicity profiles [2]. C-methoxylated analogs (e.g., 3-methoxycyclobutanamine hydrochloride, CAS 1404373-83-6; trans-3-methoxycyclobutanamine hydrochloride, CAS 1408074-49-6) position the methoxy group on the cyclobutane ring rather than the nitrogen, yielding distinct steric and electronic environments that affect target binding and synthetic elaboration pathways .

N-Methoxycyclobutanamine hydrochloride: Quantitative Differential Evidence for Scientific Selection


Structural Differentiation: N-Methoxy Substitution Pattern Versus C-Methoxy Cyclobutanamine Isomers

N-Methoxycyclobutanamine (free base CAS 1438858-51-5) positions the methoxy group on the nitrogen atom rather than on the cyclobutane ring carbon, producing distinct molecular descriptors relative to C-methoxy isomers. The N-methoxy compound has a Topological Polar Surface Area (TPSA) of 21.3 Ų and XLogP3 of 0.8 [1], compared to C-methoxycyclobutanamine isomers which have different hydrogen-bonding profiles due to the primary amine retained in C-methoxy structures versus the secondary N-methoxyamine functionality.

medicinal chemistry fragment-based drug discovery building block selection

Availability and Lead Time Comparison: N-Methoxycyclobutanamine hydrochloride Versus C-Methoxy Analogs

Procurement lead times differ substantially between N-methoxy and C-methoxy cyclobutanamine hydrochloride variants. N-Methoxycyclobutanamine hydrochloride (CAS 2361634-91-3) exhibits a 3–4 week lead time for standard research quantities from commercial suppliers . In contrast, 3-methoxycyclobutan-1-amine hydrochloride (CAS 1404373-83-6) and (1S,2S)-2-methoxycyclobutanamine hydrochloride (CAS 2227197-86-4) both show 8–12 week lead times from comparable vendors .

procurement supply chain research reagents

Purity Specifications: N-Methoxycyclobutanamine hydrochloride Versus Market Comparators

N-Methoxycyclobutanamine hydrochloride is supplied with a minimum purity specification of 95% . This matches the purity specification of trans-3-methoxycyclobutanamine hydrochloride (CAS 1408074-49-6, 97%) and 3-methoxycyclobutan-1-amine hydrochloride (CAS 1404373-83-6, ≥97%) .

quality control analytical chemistry reagent purity

Synthetic Entry Point: N-Methoxycyclobutanamine as Precursor to N-Functionalized Cyclobutylamines

The N-methoxy group serves as a strategic synthetic handle: the N–O bond can be cleaved reductively to liberate the free cyclobutanamine or used as a masked amine in multi-step sequences . This contrasts with C-methoxycyclobutanamine isomers, where the methoxy group is located on the ring and does not provide the same N-functionalization or N-deprotection pathway. The synthetic route to N-Methoxycyclobutanamine hydrochloride involves reaction of cyclobutanone with methoxyamine hydrochloride under acidic conditions .

organic synthesis amine functionalization building block chemistry

N-Methoxycyclobutanamine hydrochloride: Validated Application Scenarios Based on Differential Evidence


Fragment-Based Drug Discovery Requiring N-Substituted Cyclobutylamine Scaffolds

In fragment-based drug discovery campaigns where cyclobutylamine cores with varied N-substitution patterns are screened for target binding, N-Methoxycyclobutanamine hydrochloride provides an N-methoxy variant with TPSA of 21.3 Ų and XLogP3 of 0.8 [1]. This complements C-methoxycyclobutanamine fragments that retain primary amine character, enabling systematic exploration of how nitrogen substitution affects target engagement.

Multi-Step Synthesis Requiring Masked Primary Amine Functionality

When synthetic routes demand a temporarily masked cyclobutanamine that can be unveiled via N–O bond cleavage, N-Methoxycyclobutanamine hydrochloride serves as a strategic intermediate [1]. The N-methoxy group provides orthogonal protection relative to standard Boc or Cbz groups, enabling chemoselective transformations where C-methoxycyclobutanamine analogs would be unsuitable due to the absence of an N-linked protecting group.

Time-Sensitive Medicinal Chemistry Projects with Accelerated SAR Cycles

For research programs requiring rapid building block procurement to maintain SAR iteration velocity, N-Methoxycyclobutanamine hydrochloride offers a 3–4 week commercial lead time compared to 8–12 weeks for 3-methoxycyclobutan-1-amine hydrochloride and (1S,2S)-2-methoxycyclobutanamine hydrochloride . This 4–9 week differential enables faster hit-to-lead progression when N-methoxy substitution is synthetically or pharmacologically acceptable.

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